4-isothiocyanato-1,5-dimethyl-1H-pyrazole
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Overview
Description
4-Isothiocyanato-1,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by the presence of an isothiocyanate group attached to a pyrazole ring. The molecular formula of this compound is C6H7N3S, and it has a molecular weight of 153.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole typically involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-amino-1,5-dimethyl-1H-pyrazole
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the thiophosgene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (25-50°C)
Major Products
Thiourea Derivatives: Formed by reaction with amines
Carbamate Derivatives: Formed by reaction with alcohols
Thiocarbamate Derivatives: Formed by reaction with thiols
Scientific Research Applications
4-Isothiocyanato-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the inhibition of their activity . This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-1-methyl-1H-pyrazole: Similar structure but with one less methyl group.
4-Isothiocyanato-3,5-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group at the 3-position.
Uniqueness
4-Isothiocyanato-1,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both methyl groups at the 1 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other isothiocyanato-pyrazole derivatives.
Properties
IUPAC Name |
4-isothiocyanato-1,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-8-9(5)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQTZVZRYBOOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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